2,6-Dimethoxypyridin-3-amine monohydrochloride CAS number
2,6-Dimethoxypyridin-3-amine monohydrochloride CAS number
An In-depth Technical Guide to 2,6-Dimethoxypyridin-3-amine monohydrochloride
CAS Number: 80789-72-6
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridin-3-amine monohydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, a plausible synthetic route with experimental protocols, its applications in drug development, and essential safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical and Spectroscopic Data
The properties of 2,6-Dimethoxypyridin-3-amine monohydrochloride are summarized in the table below. While experimental spectroscopic data for this specific salt is not widely published, the expected characteristics are included based on the analysis of structurally similar compounds.
| Property | Value |
| CAS Number | 80789-72-6 |
| Molecular Formula | C₇H₁₁ClN₂O₂ |
| Molecular Weight | 190.63 g/mol |
| Melting Point | 212 °C (literature)[1] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and alcohol solvents |
| ¹H NMR (Predicted) | δ (ppm): 7.0-7.5 (d, 1H), 6.0-6.5 (d, 1H), 4.5-5.0 (br s, 3H), 3.9 (s, 6H) |
| ¹³C NMR (Predicted) | δ (ppm): 160-165 (C), 155-160 (C), 130-135 (CH), 115-120 (C), 95-100 (CH), 53-58 (CH₃) |
| IR (Predicted) | ν (cm⁻¹): 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1650 (N-H bend), 1570-1600 (C=N stretch), 1050-1250 (C-O stretch) |
Synthesis of 2,6-Dimethoxypyridin-3-amine monohydrochloride
Synthetic Workflow
Caption: Synthetic workflow for 2,6-Dimethoxypyridin-3-amine monohydrochloride.
Experimental Protocols
Step 1: Nitration of 2,6-Dichloropyridine to form 2,6-Dichloro-3-nitropyridine
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In a reaction vessel equipped with a stirrer and cooling bath, slowly add 25.0 g (0.168 mol) of 2,6-Dichloropyridine to concentrated sulfuric acid at a temperature maintained between 20-25 °C.
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To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature does not exceed 50 °C.
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After the addition is complete, heat the mixture to 100-105 °C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to 50 °C and carefully pour it into ice water.
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Filter the resulting precipitate and wash it thoroughly with water.
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Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.[2]
Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine to form 2,6-Dimethoxy-3-nitropyridine
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Prepare a solution of sodium methoxide in methanol.
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To this solution, add the 2,6-dichloro-3-nitropyridine from the previous step. The molar ratio of sodium methoxide to the nitropyridine should be approximately 2.1:1.
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Stir the reaction mixture at a temperature between 25-30 °C.
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Upon completion of the reaction, quench the reaction mass in water.
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The product, 2,6-dimethoxy-3-nitropyridine, can be collected by filtration.
Step 3: Reduction of 2,6-Dimethoxy-3-nitropyridine to form 2,6-Dimethoxypyridin-3-amine
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To a suitable reaction vessel, add concentrated hydrochloric acid.
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Add the 2,6-dimethoxy-3-nitropyridine to the acid at room temperature.
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Cool the resulting solution to 15 °C and slowly add stannous chloride dihydrate (SnCl₂·2H₂O) in a molar ratio of approximately 2:1 to the nitropyridine.
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Heat the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to 20 °C to precipitate the dihydrochloride salt of the product. The free amine can be obtained by neutralization.
Step 4: Formation of 2,6-Dimethoxypyridin-3-amine monohydrochloride
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Dissolve the crude 2,6-Dimethoxypyridin-3-amine in a suitable organic solvent (e.g., isopropanol).
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Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol or ether).
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Stir the mixture, allowing the monohydrochloride salt to precipitate.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Applications in Research and Drug Development
2,6-Dimethoxypyridin-3-amine monohydrochloride is not known to have direct biological activity or involvement in signaling pathways. Its primary value lies in its role as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. The dimethoxypyridine scaffold is a key structural motif in a variety of compounds being investigated for therapeutic applications.
Derivatives of methoxypyridines have shown potential as:
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Antitumor Agents: Fused pyridine ring systems containing methoxy groups have been synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines.[3][4]
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Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. Sulfonamide methoxypyridine derivatives have been designed and evaluated as novel PI3K/mTOR dual inhibitors, which are critical targets in cancer therapy.[5]
The use of 2,6-Dimethoxypyridin-3-amine monohydrochloride allows for the introduction of the dimethoxypyridinylamino moiety into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.
Caption: Role as an intermediate in developing bioactive compounds.
Safety Information
This compound is intended for research use only. It is crucial to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust. |
| Wash skin thoroughly after handling. | |
| Wear protective gloves/eye protection/face protection. | |
| IF ON SKIN: Wash with plenty of soap and water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. | |
| Store in a well-ventilated place. |
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
